An In-depth Technical Guide to Indirubin, a Potential Analog of Rhodirubin A
An In-depth Technical Guide to Indirubin, a Potential Analog of Rhodirubin A
Disclaimer: Initial searches for "Rhodirubin A" yielded limited specific information beyond a CAS number (64235-73-2) from a commercial supplier, without detailed chemical, biological, or experimental data. Given the similarity in name and the extensive research available, this guide focuses on Indirubin (B1684374) , a structurally related and well-characterized compound with significant biological activity. It is plausible that "Rhodirubin A" is a rare or less-documented analog, and the information on Indirubin may serve as a valuable reference for researchers in the field of drug development.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Indirubin, with a focus on its mechanism of action as a kinase inhibitor. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers and drug development professionals.
Chemical Structure and Properties of Indirubin
Indirubin is a bis-indole alkaloid and a structural isomer of indigo. It is the active component of the traditional Chinese medicine preparation Danggui Longhui Wan, used in the treatment of chronic myelocytic leukemia.
Chemical Structure:
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IUPAC Name: 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Molecular Formula: C₁₆H₁₀N₂O₂
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CAS Number: 479-41-4
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 262.26 g/mol | [1] |
| Appearance | Dark red crystalline powder | [2] |
| Melting Point | 348-353 °C | [2] |
| Solubility | Slightly soluble in DMSO and tetrahydrofuran; insoluble in water and ethanol (B145695). | [2] |
| Purity | ≥97% (commercially available) | [1] |
Mechanism of Action and Biological Activity
Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily through competitive binding to the ATP-binding site of these enzymes.[1][3] This inhibition disrupts downstream signaling pathways that are crucial for cell cycle regulation, proliferation, and survival.
Primary Molecular Targets:
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Cyclin-Dependent Kinases (CDKs): Indirubin inhibits several CDKs, including CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases.[2]
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Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β by Indirubin affects multiple signaling pathways, including the Wnt/β-catenin pathway, and is relevant in the context of both cancer and neurodegenerative diseases like Alzheimer's.[4]
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Signal Transducer and Activator of Transcription 3 (STAT3): Indirubin derivatives have been shown to block STAT3 signaling, which is often constitutively active in cancer cells.[5]
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Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR): Indirubin can activate these xenobiotic receptors, leading to downstream effects on gene expression, including those involved in wound healing.[6]
The multifaceted inhibitory profile of Indirubin contributes to its observed anti-proliferative, anti-inflammatory, and anti-angiogenic properties.[7]
Key Signaling Pathways Modulated by Indirubin
The following diagrams illustrate the major signaling pathways affected by Indirubin.
CDK-Mediated Cell Cycle Regulation
Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest.
Wnt/β-catenin Signaling Pathway
Caption: Indirubin inhibits GSK-3β, stabilizing β-catenin and modulating gene expression.
STAT3 Signaling Pathway
Caption: Indirubin derivatives can inhibit the STAT3 signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK and GSK-3β)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Indirubin against its target kinases.
Materials:
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Recombinant human CDK/cyclin complexes or GSK-3β
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Kinase-specific peptide substrate
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Indirubin
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ATP
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
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White, opaque 96-well or 384-well plates
Procedure:
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Compound Preparation: Prepare a stock solution of Indirubin in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for testing.
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Enzyme and Substrate Preparation: Dilute the kinase to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.
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Kinase Reaction:
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Add the serially diluted Indirubin or vehicle control (DMSO) to the wells of the microplate.
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Add the diluted kinase to each well.
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Initiate the reaction by adding the substrate/ATP mixture.
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Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
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ADP Detection (using ADP-Glo™ as an example):
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
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Data Acquisition and Analysis:
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Measure the luminescence using a plate-reading luminometer.
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Subtract the background luminescence (wells without enzyme).
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Plot the luminescence signal against the logarithm of the Indirubin concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
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Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of Indirubin on the cell cycle distribution of a cancer cell line.
Materials:
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Cancer cell line (e.g., K562)
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Cell culture medium and supplements
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Indirubin
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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70% ethanol (ice-cold)
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Propidium Iodide (PI)/RNase A staining solution
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Flow cytometer
Procedure:
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.
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Treat the cells with various concentrations of Indirubin or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
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Cell Harvesting and Fixation:
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Harvest the cells by trypsinization and collect them by centrifugation.
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Wash the cell pellet with cold PBS.
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Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
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Staining:
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Centrifuge the fixed cells to remove the ethanol.
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Wash the cell pellet with PBS.
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Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Gate the cell population to exclude debris and doublets.
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Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
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Conclusion
Indirubin is a potent, multi-targeted kinase inhibitor with well-documented anti-proliferative and anti-inflammatory activities. Its ability to modulate key signaling pathways, such as those regulated by CDKs, GSK-3β, and STAT3, makes it a compelling lead compound for the development of novel therapeutics, particularly in oncology. The experimental protocols provided herein offer a framework for the further investigation and characterization of Indirubin and its derivatives. While the specific properties of Rhodirubin A remain to be fully elucidated, the comprehensive data available for Indirubin provides a strong foundation for related research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirubin-pregnane X receptor-JNK axis accelerates skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
